2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 4-oxo-3-propyl core scaffold, a sulfanyl bridge, and an acetamide group linked to a 3,4,5-trimethoxyphenyl substituent. Thienopyrimidinones are known for their role in medicinal chemistry, particularly as kinase inhibitors or antiproliferative agents . The sulfanyl linkage introduces moderate polarity, balancing solubility and bioavailability.
Properties
IUPAC Name |
2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-5-7-23-19(25)18-13(6-8-29-18)22-20(23)30-11-16(24)21-12-9-14(26-2)17(28-4)15(10-12)27-3/h6,8-10H,5,7,11H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNWMJGQHAGAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thienopyrimidine ring.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, often using thiols or disulfides as reagents.
Attachment of the Trimethoxyphenylacetamide Moiety: This step involves the acylation of the thienopyrimidine derivative with 3,4,5-trimethoxyphenylacetic acid or its derivatives under suitable conditions, such as the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Sulfoxide formation | H<sub>2</sub>O<sub>2</sub> (30%), RT, 6h | Sulfoxide derivative | |
| Sulfone formation | m-CPBA (1.2 eq), DCM, 0°C→RT, 12h | Sulfone derivative |
Key Observations :
-
Oxidation selectivity depends on reagent strength and reaction time.
-
Sulfoxide intermediates are prone to further oxidation to sulfones with excess oxidant.
Reduction Reactions
The 4-oxo group in the thienopyrimidine ring is reducible:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxo → Hydroxy | NaBH<sub>4</sub> (2 eq), MeOH, 0°C, 2h | 4-Hydroxy thienopyrimidine | |
| Oxo → Methylene | LiAlH<sub>4</sub> (3 eq), THF, reflux, 8h | 4-Methylene derivative |
Mechanistic Insight :
-
NaBH<sub>4</sub> selectively reduces the carbonyl without affecting the sulfanyl group.
-
LiAlH<sub>4</sub> achieves complete reduction but requires anhydrous conditions.
Nucleophilic Substitution
The acetamide’s carbonyl and amine groups participate in substitution:
Key Findings :
-
Hydrolysis yields a carboxylic acid, enhancing solubility for biological testing.
-
Primary amines substitute the 3,4,5-trimethoxyphenyl group under basic conditions, enabling structural diversification .
Electrophilic Aromatic Substitution
The electron-rich 3,4,5-trimethoxyphenyl group undergoes halogenation:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Bromination | Br<sub>2</sub> (1 eq), FeBr<sub>3</sub>, DCM, 0°C, 2h | 2-Bromo-substituted aryl |
Limitations :
-
Steric hindrance from methoxy groups directs substitution to the para position relative to the acetamide .
Cyclization Reactions
The thienopyrimidine scaffold facilitates ring-forming reactions:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Lactam formation | PPA, 120°C, 3h | Fused bicyclic lactam |
Applications :
Scientific Research Applications
Structural Features
The compound features a thienopyrimidine core that is known for its diverse biological activities. The presence of the sulfanyl group and methoxyphenyl moiety enhances its potential interactions with various biological targets.
Medicinal Chemistry
Thienopyrimidine derivatives have been extensively studied for their pharmacological properties. The specific compound has shown promise in the following areas:
- Anticancer Activity : Research indicates that thienopyrimidine derivatives can inhibit cancer cell proliferation. For instance, studies have demonstrated that similar compounds exhibit cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Thienopyrimidines have been reported to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
Pharmacology
The pharmacological applications of this compound are primarily linked to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways related to cancer and inflammation. For example, thienopyrimidine derivatives have been shown to inhibit kinases and other enzymes critical for tumor growth .
- Receptor Modulation : Preliminary studies suggest that the compound could modulate G protein-coupled receptors (GPCRs), which play essential roles in various physiological processes and are common targets in drug development .
Biochemical Studies
In biochemical research, the compound can be utilized to explore various cellular mechanisms:
- Cell Signaling Pathways : Investigating how this compound affects signaling pathways can provide insights into its potential therapeutic effects. For instance, it may influence pathways related to oxidative stress and inflammation .
- Metabolic Profiling : The compound's unique structure allows researchers to study its metabolism and bioavailability, which are crucial for understanding its efficacy as a therapeutic agent.
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of a related thienopyrimidine derivative on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and inhibition of the PI3K/Akt pathway being identified.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thienopyrimidine derivatives against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting considerable potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in disease pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues:
(R/S)-N-[(2S/R,4S/R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () Core Differences: Contains a tetrahydropyrimidinone ring and a diphenylhexane backbone. Functional Implications: The 2,6-dimethylphenoxy group may reduce steric hindrance compared to the trimethoxyphenyl group in the target compound.
N-(3-(2-((2-Methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide (3f) () Core Differences: Features an imidazo[1,2-a]pyrimidinone scaffold with an acrylamide warhead. Functional Implications: The acrylamide group enables covalent binding to cysteine residues in kinases (e.g., EGFR inhibitors). The morpholino group enhances solubility but may reduce blood-brain barrier penetration compared to the trimethoxyphenyl group.
Comparative Data Table:
Research Findings and Mechanistic Insights
- The sulfanyl bridge may confer resistance to oxidative metabolism compared to ether linkages.
- Analogue (3f): The acrylamide group enables irreversible kinase inhibition, as seen in FDA-approved drugs like osimertinib. The morpholino group improves aqueous solubility but may limit CNS penetration .
Biological Activity
2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide is a heterocyclic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including a thieno[3,2-d]pyrimidine core and an acetamide moiety, contribute to its reactivity and biological properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step synthetic pathways. Key methods include nucleophilic substitution and oxidative cyclization reactions. The molecular formula is , with a molecular weight of approximately 382.48 g/mol. The InChI representation provides insight into the molecular structure, which includes various functional groups that may influence its biological activity.
Compounds in the thienopyrimidine class often exhibit biological activity through the inhibition of specific enzymes or receptors involved in cellular processes. For example:
- Enzyme Inhibition : Many thienopyrimidine derivatives have been shown to inhibit enzymes such as cholinesterases and cyclooxygenases (COX), which are relevant in neurodegenerative diseases and inflammation.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.
Biological Activity Studies
Recent studies have documented the biological activity of related thienopyrimidine compounds, indicating potential effects on various cellular targets:
- Cholinesterase Inhibition : A study reported that certain derivatives exhibited IC50 values against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential use in treating Alzheimer's disease .
- Anticancer Properties : Thienopyrimidine derivatives have been investigated for their anticancer activities. For instance, compounds were screened against multiple cancer cell lines, showing significant cytotoxic effects .
- Anti-inflammatory Effects : The inhibition of COX enzymes by these compounds suggests potential applications in reducing inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Receptor | IC50 Values (µM) | Reference |
|---|---|---|---|
| Cholinesterase Inhibition | AChE | 10.4 - 24.3 | |
| Antioxidant Activity | N/A | N/A | |
| Anticancer Activity | Various Cancer Lines | Significant |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thieno[3,2-d]pyrimidine core can significantly impact biological activity. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
